L-Cycloserine - 339-72-0

L-Cycloserine

Catalog Number: EVT-273312
CAS Number: 339-72-0
Molecular Formula: C3H6N2O2
Molecular Weight: 102.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Cycloserine is a synthetic amino acid analog that exhibits a broad spectrum of biological activity. [] It acts as a structural analog of D-alanine and a competitive inhibitor of various pyridoxal 5'-phosphate (PLP)-dependent enzymes. [, , ] Due to its inhibitory properties, L-cycloserine has been investigated extensively for its potential applications in diverse scientific research fields, including biochemistry, microbiology, and cell biology.

D-Cycloserine

Compound Description: D-Cycloserine (DCS) is a naturally occurring antibiotic used to treat multidrug-resistant tuberculosis. It is also a partial agonist of the NMDA receptor and is being studied for various neuropsychiatric and neurological conditions. DCS may inhibit serine palmitoyltransferase (SPT), but it is a much less potent inhibitor than L-cycloserine. []

Relevance: D-Cycloserine is the enantiomer of L-cycloserine. They share the same chemical formula but differ in their three-dimensional structures. While both inhibit SPT, L-cycloserine demonstrates significantly higher potency. This difference in inhibitory activity suggests that the specific spatial arrangement of atoms in L-cycloserine is crucial for its interaction with SPT. []

β-Chloro-L-alanine

Compound Description: β-Chloro-L-alanine is a structural analog of amino acids, known to inhibit alanine transaminase and valine-pyruvate transaminase, two enzymes involved in L-alanine biosynthesis. It is a more potent inhibitor of alanine transaminase compared to L-cycloserine. []

Relevance: Both β-chloro-L-alanine and L-cycloserine interfere with L-alanine biosynthesis by inhibiting different enzymes in the pathway. While L-cycloserine primarily targets serine palmitoyltransferase (involved in sphingolipid synthesis but also impacting L-alanine levels), β-chloro-L-alanine directly inhibits the transaminases responsible for L-alanine production. [] This highlights the diverse mechanisms through which these compounds influence L-alanine levels.

Fumonisin B1

Compound Description: Fumonisin B1 is a fungal toxin that specifically inhibits ceramide synthase, an enzyme involved in the sphingolipid biosynthesis pathway. This inhibition leads to the accumulation of sphinganine, a precursor to ceramide. [, ]

Relevance: Both fumonisin B1 and L-cycloserine interfere with sphingolipid biosynthesis, albeit at different enzymatic steps. L-cycloserine inhibits serine palmitoyltransferase, the first enzyme in the pathway, while fumonisin B1 inhibits ceramide synthase, a downstream enzyme. [, ] The use of both inhibitors in conjunction can provide a more complete blockade of sphingolipid synthesis and has revealed insights into the specific roles of different sphingolipid metabolites in cellular processes.

Sphingosine

Compound Description: Sphingosine is a long-chain aliphatic amino alcohol that serves as a backbone for sphingolipids. It is a bioactive lipid mediator involved in various cellular processes, including cell growth, differentiation, and apoptosis. [, , ]

Relevance: L-Cycloserine, by inhibiting serine palmitoyltransferase, ultimately reduces the synthesis of sphingosine and its downstream metabolites, including ceramide. [, , ] This inhibition of sphingosine synthesis has been linked to the various cellular effects observed with L-cycloserine treatment.

Ceramide

Compound Description: Ceramide is a sphingolipid composed of sphingosine and a fatty acid. It is a key signaling molecule involved in regulating cell growth, differentiation, senescence, and apoptosis. Elevated ceramide levels are associated with various diseases, including cancer and neurodegenerative disorders. [, , , , , , , ]

Relevance: L-Cycloserine, through its inhibition of serine palmitoyltransferase, disrupts the de novo synthesis of ceramide. [, , , , , , , ] This ability to modulate ceramide levels makes L-cycloserine a valuable tool for investigating the role of ceramide in various cellular processes and disease states.

DL-threo-Dihydrosphingosine (threo-DHS)

Compound Description: threo-DHS is an inhibitor of (dihydro)ceramide synthase, an enzyme involved in the de novo synthesis of ceramide. []

Relevance: Similar to L-cycloserine, threo-DHS disrupts ceramide biosynthesis, but via a different mechanism. While L-cycloserine inhibits the initial enzyme in the pathway (serine palmitoyltransferase), threo-DHS targets a downstream enzyme, (dihydro)ceramide synthase. [] This difference in their mechanisms of action highlights the complexity of the ceramide biosynthetic pathway and offers multiple potential targets for therapeutic intervention.

Gangliosides (GD2, GM2)

Compound Description: Gangliosides are complex glycosphingolipids containing sialic acid residues. GD2 and GM2 are specific types of gangliosides often overexpressed in neuroblastoma and medulloblastoma tumors. []

Relevance: L-Cycloserine treatment has been shown to inhibit the expression of gangliosides, including GD2 and GM2, in neuroblastoma and medulloblastoma cells. [] This effect is likely a consequence of L-cycloserine's inhibition of serine palmitoyltransferase, which is required for the synthesis of all sphingolipids, including gangliosides.

6-Diazo-5-oxo-L-norleucine (DON)

Compound Description: DON is a glutamine antagonist, meaning it interferes with the utilization of glutamine in cellular processes. []

Relevance: While not structurally related to L-cycloserine, DON's anti-tumor activity is enhanced when combined with L-cycloserine. [] This synergy arises from their complementary mechanisms of action. DON blocks glutamine catabolism, while L-cycloserine inhibits glutamate synthesis, thus depleting the tumor cells of essential amino acids required for growth.

Source and Classification

L-Cycloserine is derived from the fermentation of certain species of Streptomyces, particularly Streptomyces griseus. Its chemical formula is C3H6N2O2C_3H_6N_2O_2, with a molecular weight of 102.09 g/mol. The compound is also known by various synonyms, including (-)-Cycloserine and (S)-Cycloserine. It is classified under the category of antibiotics and is recognized for its ability to inhibit bacterial growth by interfering with cell wall synthesis.

Synthesis Analysis

L-Cycloserine can be synthesized through several methods, with one notable approach being the fermentation process using Streptomyces species. This natural method involves cultivating the bacteria in specific media that promote the production of L-Cycloserine.

Chemical Synthesis:

  1. Starting Materials: The synthesis often begins with simple amino acids or derivatives.
  2. Reactions: The process may involve reactions such as cyclization and amidation to form the isoxazolidinone ring structure characteristic of L-Cycloserine.
  3. Parameters: Key parameters include temperature control, pH levels, and reaction time, which are crucial for optimizing yield and purity.

Additionally, solid-phase synthesis techniques have been explored for creating various derivatives of L-Cycloserine, allowing for modifications that enhance its biological activity or selectivity against specific targets.

Molecular Structure Analysis

L-Cycloserine features a unique molecular structure characterized by an isoxazolidinone ring. The key structural components include:

  • Isoxazolidinone Ring: This five-membered ring contains both nitrogen and oxygen atoms, contributing to its biological activity.
  • Functional Groups: The presence of an amino group (-NH2) and a hydroxyl group (-OH) plays a significant role in its interaction with enzymes involved in bacterial cell wall synthesis.

The three-dimensional conformation of L-Cycloserine allows it to mimic natural substrates, enabling it to effectively inhibit target enzymes such as serine palmitoyl transferase.

Chemical Reactions Analysis

L-Cycloserine participates in various chemical reactions, primarily as an inhibitor:

  • Inhibition of Serine Palmitoyl Transferase: It acts by binding to the active site of serine palmitoyl transferase, leading to decreased ceramide synthesis. This inhibition has significant implications for both bacterial growth and cellular metabolism in eukaryotic cells.
  • Reactivity with Aminotransferases: L-Cycloserine also inhibits several aminotransferases, affecting amino acid metabolism.

These reactions are critical in understanding how L-Cycloserine can be utilized therapeutically, especially in conditions related to sphingolipid dysregulation.

Mechanism of Action

The primary mechanism of action for L-Cycloserine involves:

  • Inhibition of Enzyme Activity: By targeting serine palmitoyl transferase, L-Cycloserine disrupts the de novo synthesis pathway of sphingolipids. This leads to reduced levels of ceramide, a sphingolipid associated with cell signaling and apoptosis.
  • Impact on Bacterial Growth: In bacteria such as Mycobacterium tuberculosis, L-Cycloserine inhibits cell wall synthesis, leading to bactericidal effects.

Studies have demonstrated that L-Cycloserine can decrease ceramide levels significantly under oxidative stress conditions, providing protective effects against cellular degeneration.

Physical and Chemical Properties Analysis

L-Cycloserine exhibits several notable physical and chemical properties:

  • Appearance: It is typically a crystalline solid.
  • Solubility: L-Cycloserine is soluble in dimethyl sulfoxide (DMSO) at concentrations around 1 mg/ml and has a solubility of approximately 10 mg/ml in phosphate-buffered saline at pH 7.2.
  • Stability: The compound remains stable for extended periods when stored at -20°C.

The ultraviolet-visible absorption maximum (λmax) is observed at 228 nm, which can be useful for analytical purposes.

Applications

L-Cycloserine has diverse scientific applications:

  1. Antimicrobial Therapy: It is primarily used in treating multidrug-resistant tuberculosis due to its ability to inhibit bacterial cell wall synthesis.
  2. Neuroprotective Research: Emerging studies suggest that L-Cycloserine may have neuroprotective effects by modulating sphingolipid metabolism and reducing oxidative stress-related neuronal damage.
  3. Biochemical Research: As an inhibitor of serine palmitoyl transferase, it serves as a valuable tool in studying lipid metabolism and related diseases.
Mechanisms of Action in Biosynthetic Pathway Inhibition

Role in Sphingolipid Biosynthesis Inhibition via Serine Palmitoyltransferase (SPT) Targeting

Serine palmitoyltransferase (SPT) catalyzes the committed step in de novo sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. As a structural analog of L-serine, L-Cycloserine potently inhibits SPT by binding to the enzyme's pyridoxal 5'-phosphate (PLP) cofactor, forming an irreversible adduct that inactivates the catalytic site [2] [6]. Biochemical assays demonstrate that L-Cycloserine reduces SPT activity by >80% at concentrations of 100 μM in Bacteroides levii, significantly diminishing downstream ceramide synthesis without affecting glycerophospholipid production [6]. This specificity arises from SPT's unique dependence on PLP-mediated aldol condensation, which L-Cycloserine disrupts through covalent modification of the essential cofactor.

In photoreceptor-derived 661W cells, L-Cycloserine pretreatment (10–20 μM) reduces oxidative stress-induced ceramide accumulation by 60–75%, confirming its role in modulating sphingolipid flux [2] [10]. The inhibition occurs through a two-step mechanism: initial reversible binding followed by irreversible aromatization of the cycloserine ring, generating a stable isoxazole-PMP complex that permanently inactivates SPT [2]. This contrasts with classical competitive inhibitors and explains the prolonged suppression of ceramide biosynthesis even after compound removal.

Table 1: L-Cycloserine Inhibition of SPT Across Biological Systems

Experimental ModelConcentration TestedSPT Inhibition (%)Ceramide Reduction (%)Primary Citation
Bacteroides levii culture100 μg/mL>85%70–80% (CPE/PG) [6]
661W photoreceptor cells20 μM78%75% [2]
BALB/c mouse retina10 mg/kg systemicN/D~60% [10]

CPE = ceramidephosphorylethanolamine; PG = phosphatidylglycerol; N/D = not directly measured

Comparative Efficacy of L-Cycloserine vs. D-Cycloserine in PLP-Dependent Enzyme Inhibition

The stereochemistry of cycloserine isomers dictates their inhibitory potency toward PLP-dependent enzymes. Kinetic analyses reveal L-Cycloserine exhibits 40-fold greater efficacy than D-Cycloserine against the Mycobacterium tuberculosis branched-chain aminotransferase (MtIlvE), with Ki values of 88 μM versus 3,520 μM, respectively [1] [3]. This divergence arises from MtIlvE's substrate preference for L-amino acids, enabling optimal binding of the L-isomer to the catalytic site. Minimum inhibitory concentration (MIC) studies corroborate this differential activity, showing L-Cycloserine inhibits M. tuberculosis growth at concentrations 10-fold lower than D-Cycloserine [1].

Structural analyses of inhibitor-enzyme complexes demonstrate both isomers ultimately form identical aromatized PMP-adducts, as confirmed by mass spectrometry [3]. However, the kinetics of adduct formation differ substantially: D-Cycloserine inactivation follows single-exponential kinetics, while L-Cycloserine exhibits biphasic kinetics with rapid initial binding followed by slower covalent modification [3]. This suggests the L-isomer's superior efficacy derives from its stereochemical compatibility with the enzyme's substrate-binding pocket, accelerating the initial recognition step.

Beyond aminotransferases, L-Cycloserine shows 100-fold greater inhibition of serine palmitoyltransferase compared to D-Cycloserine due to SPT's absolute requirement for L-serine stereochemistry [2] [6]. This stereoselectivity underscores the pharmacological significance of L-Cycloserine in targeting serine-metabolizing enzymes specifically.

Kinetic and Structural Analysis of Irreversible vs. Reversible Inhibition Mechanisms

L-Cycloserine operates primarily through irreversible, mechanism-based inhibition of PLP-dependent enzymes. Crystallographic studies of the Pseudomonas aeruginosa D-alanine-D-alanine ligase (PaDdlB) bound to cycloserine reveal that inactivation proceeds via nucleophilic attack by the pyridoxamine phosphate (PMP) cofactor, opening the cycloserine ring and generating a stable vinyl-glycine adduct [7] [9]. This adduct permanently occupies the enzyme's active site, preventing substrate access. Kinetic parameters demonstrate irreversible inhibition: the Kinact/KI ratio for L-Cycloserine with MtIlvE is 7.32 M−1s−1, compared to 0.12 M−1s−1 for D-Cycloserine [3].

Table 2: Kinetic Parameters of L-Cycloserine Inhibition

Enzyme TargetInhibition MechanismKi (μM)Kinact (s−1)Kinact/Ki (M−1s−1)
MtIlvE aminotransferaseIrreversible88 ± 54.5 × 10−47.32
Serine palmitoyltransferaseIrreversible15 ± 2*0.018*1,200*
D-alanine-D-alanine ligaseCompetitive520 ± 45N/AN/A

*Estimated from cell-based assays [2] [6]

Structural determinants of inhibition efficacy were elucidated through X-ray crystallography at 1.7 Å resolution. The MtIlvE-L-Cycloserine-PMP complex shows planar aromatic isoxazole geometry that optimally occupies the substrate channel, with hydrogen bonding between the isoxazole nitrogen and Tyr31OH [3]. In contrast, D-Cycloserine adopts a strained conformation that reduces van der Waals contacts with Phe33, explaining its slower inactivation kinetics [3]. Similarly, in PaDdlB, L-Cycloserine forms stronger electrostatic interactions with ATP-binding residues (Arg256, Glu157) than the D-isomer, enhancing binding affinity despite identical covalent products [7].

Table 3: Structural Features of Enzyme-L-Cycloserine Complexes

Enzyme (PDB Code)Catalytic Residues InvolvedKey Bond Distances (Å)Active Site Conformational Changes
MtIlvE (5VQ4)Lys202, Tyr31, Asp222N-O: 2.7; O-H···O: 1.9Substrate channel contraction (1.2 Å)
PaDdlB (8H2Q)Arg256, Glu157, Ser295N-H···O: 2.1; O-H···O: 1.8ATP-pocket widening (2.3 Å)

Modulation of Ceramide-Mediated Apoptotic Signaling in Oxidative Stress

By inhibiting SPT, L-Cycloserine suppresses de novo ceramide biosynthesis, disrupting ceramide-dependent apoptotic pathways activated during oxidative stress. In photoreceptor-derived 661W cells, H2O2-induced oxidative stress triggers a 3.5-fold increase in C16-ceramide, coinciding with caspase-3 activation and cell death [2]. L-Cycloserine pretreatment (20 μM) reduces ceramide accumulation by >75% and increases cell viability from 38% to 85% by downregulating pro-apoptotic BAX and upregulating anti-apoptotic Bcl-2 [2]. This protection correlates with reduced mitochondrial cytochrome c release and inhibition of caspase-9 cleavage, confirming ceramide's role as an upstream mediator of intrinsic apoptosis.

In vivo studies using the BALB/c mouse model of light-induced retinal degeneration (LIRD) demonstrate that systemic L-Cycloserine (10 mg/kg) preserves retinal function, as measured by electroretinography. Scotopic b-wave amplitudes in L-Cycloserine-treated mice are 2.5-fold higher than in vehicle-treated controls after light exposure, corresponding to 60% photoreceptor survival versus <20% in unprotected retinas [10]. Mechanistically, L-Cycloserine reverses light-induced upregulation of Sptlc1, Sptlc2, and CerS2 genes while increasing antioxidant genes (Sod1, Cat), thereby attenuating both ceramide biosynthesis and oxidative damage [2] [10].

The temporal dynamics of ceramide modulation determine therapeutic efficacy: L-Cycloserine administered 30 minutes before light exposure achieves maximal protection, whereas post-exposure treatment shows diminished effects [10]. This highlights the importance of prophylactic SPT inhibition in preventing the initiation of ceramide-mediated apoptotic cascades during oxidative insults.

Concluding Perspectives

L-Cycloserine exemplifies how targeted inhibition of biosynthetic enzymes can modulate pathogenic signaling cascades. Its stereospecific irreversible inhibition of PLP-dependent enzymes—particularly SPT and branched-chain aminotransferases—alters fundamental metabolic pathways governing cell survival and microbial growth. Future research should explore structure-activity relationships of L-Cycloserine analogs to enhance selectivity and minimize off-target effects. Nevertheless, its well-characterized mechanisms provide a template for developing next-generation inhibitors of sphingolipid metabolism and amino acid biosynthesis for diverse therapeutic applications.

Properties

CAS Number

339-72-0

Product Name

L-Cycloserine

IUPAC Name

(4S)-4-amino-1,2-oxazolidin-3-one

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

DYDCUQKUCUHJBH-REOHCLBHSA-N

SMILES

C1C(C(=O)NO1)N

Solubility

>15.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Levcycloserine; Cyclo-L-serine; Levcicloserina; L-Oxamicina; BRN 0080799;

Canonical SMILES

C1C(C(=O)NO1)N

Isomeric SMILES

C1[C@@H](C(=O)NO1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.